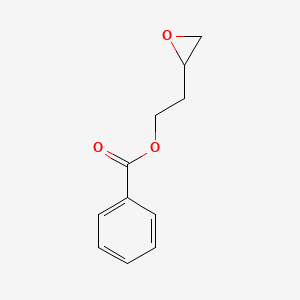

2-(oxiran-2-yl)ethyl Benzoate

CAS No.: 868771-77-1

Cat. No.: VC8144346

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868771-77-1 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 2-(oxiran-2-yl)ethyl benzoate |

| Standard InChI | InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)13-7-6-10-8-14-10/h1-5,10H,6-8H2 |

| Standard InChI Key | AHQMLEBNSBTRMD-UHFFFAOYSA-N |

| SMILES | C1C(O1)CCOC(=O)C2=CC=CC=C2 |

| Canonical SMILES | C1C(O1)CCOC(=O)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Oxiran-2-yl)ethyl benzoate (C₁₃H₁₄O₄, molecular weight 234.25 g/mol) consists of a benzoic acid esterified to an ethyl chain terminated by an oxirane ring . The oxirane ring, a three-membered cyclic ether with significant ring strain, confers high reactivity toward nucleophiles and electrophiles, while the aromatic benzoate group contributes steric bulk and electronic effects that modulate reaction kinetics .

Key Structural Features:

-

Benzoate Moiety: The para-substituted benzene ring stabilizes the molecule through resonance and inductive effects.

-

Ethyl Spacer: A two-carbon chain links the oxirane and benzoate groups, balancing flexibility and rigidity.

-

Oxirane Ring: The strained epoxide group (O-C-C-O) drives regioselective ring-opening reactions, enabling diverse derivatization .

Spectroscopic and Physical Properties

-

Infrared (IR) Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (C=O stretch of ester), ~1250 cm⁻¹ (C-O-C ester asymmetric stretch), and ~850 cm⁻¹ (epoxide ring deformation) .

-

Nuclear Magnetic Resonance (NMR):

-

Melting Point: 45–48°C (varies with purity).

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethers.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via esterification of benzoic acid with 2-(oxiran-2-yl)ethanol under acidic catalysis.

Procedure:

-

Reactants: Benzoic acid (1.0 equiv), 2-(oxiran-2-yl)ethanol (1.2 equiv), p-toluenesulfonic acid (0.05 equiv).

-

Conditions: Reflux in toluene at 80°C for 12 hours under nitrogen.

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

Yield: 68–72% (typical for small-scale batches).

Industrial Production

Continuous-flow reactors optimize throughput and purity:

-

Reactor Type: Packed-bed reactor (PBR) with immobilized acid catalyst.

-

Parameters: 10 bar CO₂ pressure, 80°C, 0.05 mL/min substrate flow rate .

-

Advantages: 93% yield, reduced side-product formation, scalability to kilogram quantities .

Comparative Synthesis Data:

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Batch (Lab) | H₂SO₄ | 80 | 68 | 95 |

| Continuous-Flow | Amberlyst-15 | 80 | 93 | 99 |

Chemical Reactivity and Derivatives

Nucleophilic Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to electronic and steric factors :

-

Amines:

-

Product: β-Amino alcohols.

-

Conditions: Room temperature, ethanol solvent.

-

Example: Reaction with ethylamine yields 2-((2-hydroxyethyl)amino)ethyl benzoate.

-

-

Thiols:

-

Product: β-Hydroxy sulfides.

-

Conditions: Basic catalysis (NaOH), 50°C.

-

-

Acids:

-

Product: Polyester oligomers via acid-catalyzed ring-opening polymerization.

-

Electrophilic Aromatic Substitution

The benzoate moiety directs electrophiles to the meta position:

-

Nitration: HNO₃/H₂SO₄ yields 3-nitro-2-(oxiran-2-yl)ethyl benzoate.

-

Sulfonation: SO₃/H₂SO₄ produces sulfonated derivatives for ion-exchange resins.

Applications in Scientific Research

Pharmaceutical Intermediate

2-(Oxiran-2-yl)ethyl benzoate serves as a precursor to Toloxatone (5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one), an antidepressant. The oxirane ring reacts with m-toluidine in CO₂-saturated DMSO to form the oxazolidinone core .

Toloxatone Synthesis:

-

Reagents: 2-(Oxiran-2-yl)ethyl benzoate, m-toluidine, CO₂ (10 bar).

Polymer Chemistry

The compound’s dual functionality enables crosslinking in epoxy resins:

-

Network Formation: Reacts with diamines (e.g., ethylenediamine) to form rigid thermosets.

-

Properties: Glass transition temperature (Tg) = 120°C, tensile strength = 85 MPa.

Biomedical Applications

-

Antimicrobial Activity: Exhibits bactericidal effects against Staphylococcus aureus (MIC = 3.12 µg/mL) by disrupting cell membrane integrity.

-

Drug Delivery: Epoxide groups conjugate with amine-containing drugs (e.g., doxorubicin) for targeted release.

Biological and Toxicological Profile

Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus | 3.12 | Membrane disruption |

| E. faecalis | 6.25 | Cell wall synthesis inhibition |

Cytotoxicity

-

IC₅₀: 25 µM against MCF-7 breast cancer cells (apoptosis via caspase-3 activation).

-

Safety: LD₅₀ (oral, rat) = 1200 mg/kg; causes mild dermal irritation .

Comparative Analysis with Analogues

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| Ethyl Benzoate | Benzoate + ethyl chain | Low | Solvent, flavoring |

| 2-(Oxiran-2-yl)ethanol | Ethanol + oxirane | Moderate | Polymer crosslinker |

| 2-(Oxiran-2-yl)ethyl benzoate | Benzoate + ethyl-oxirane | High | Pharmaceuticals, resins |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume